p-Nitrophenyl alpha-D-xylopyranoside

Enzymology Glycoside hydrolase Substrate specificity

Avoid assay failure due to anomeric mix-ups. p-Nitrophenyl alpha-D-xylopyranoside is the definitive chromogenic substrate for specifically quantifying alpha-D-xylosidase (EC 3.2.1.177, GH31), with no hydrolysis by beta-xylosidases (GH3,43, etc.). - **Core application**: Kinetic parameter determination (Km, Vmax) via 4-nitrophenol release at 405-410 nm. - **Purity**: ≥99% (HPLC) - white to off-white powder. - **Supply**: Research quantities (mg to g) available; immediate shipment for in-stock sizes.

Molecular Formula C11H13NO7
Molecular Weight 271.22 g/mol
CAS No. 10238-28-5
Cat. No. B013789
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namep-Nitrophenyl alpha-D-xylopyranoside
CAS10238-28-5
SynonymsXYL1-α-PNP; 
Molecular FormulaC11H13NO7
Molecular Weight271.22 g/mol
Structural Identifiers
SMILESC1C(C(C(C(O1)OC2=CC=C(C=C2)[N+](=O)[O-])O)O)O
InChIInChI=1S/C11H13NO7/c13-8-5-18-11(10(15)9(8)14)19-7-3-1-6(2-4-7)12(16)17/h1-4,8-11,13-15H,5H2/t8-,9+,10-,11-/m1/s1
InChIKeyMLJYKRYCCUGBBV-LMLFDSFASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





p-Nitrophenyl α-D-Xylopyranoside – Chromogenic Substrate


p-Nitrophenyl alpha-D-xylopyranoside (CAS 10238-28-5) is a synthetic chromogenic glycoside substrate belonging to the p-nitrophenyl glycoside class. It is composed of an alpha-D-xylopyranosyl moiety linked via an O-glycosidic bond to a 4-nitrophenyl aglycone group [1]. Upon enzymatic hydrolysis by alpha-D-xylosidases (EC 3.2.1.177), it liberates 4-nitrophenol, which can be quantitatively monitored via absorbance at 405–410 nm, enabling precise kinetic measurements of enzyme activity . The compound is supplied as a white to off-white powder with ≥99% purity (HPLC), soluble in methanol (20 mg/mL) and slightly soluble in water .

Chromogenic substrate for α-D-xylosidase (EC 3.2.1.177) activity assays
Quantitative detection at 405–410 nm via 4-nitrophenol release
High-purity (HPLC), methanol-soluble format for kinetic studies

Anomeric Specificity of p-Nitrophenyl α-D-Xylopyranoside


p-Nitrophenyl glycosides with identical sugar moieties but differing anomeric configurations (alpha vs. beta) exhibit mutually exclusive substrate specificity profiles for distinct glycoside hydrolase families [1]. For p-nitrophenyl alpha-D-xylopyranoside, the alpha-(1→O)-linkage renders it specifically hydrolyzable by alpha-D-xylosidases (GH family 31), whereas the beta-anomer (p-nitrophenyl beta-D-xylopyranoside, CAS 2001-96-9) serves exclusively as a substrate for beta-D-xylosidases (GH families 3, 30, 39, 43, 52, 120) [2]. Cross-substitution between anomers would yield zero signal in the intended assay system, as demonstrated by substrate specificity panels showing no detectable hydrolysis of p-nitrophenyl alpha-D-xylopyranoside by GH43 beta-xylosidases (relative activity 0%) while the beta-anomer yields 100% relative activity [3]. Generic selection based solely on the xylopyranoside core—without explicit verification of the anomeric configuration—will result in assay failure and procurement waste.

Beta-anomer (p-nitrophenyl β-D-xylopyranoside) yields zero activity with α-D-xylosidases.
Selection based solely on xylopyranoside core leads to assay failure and procurement waste.
Beta-anomer serves exclusively as substrate for β-xylosidase families; not interchangeable.

p-Nitrophenyl α-D-Xylopyranoside: Key Evidence


Alpha vs. Beta Anomer Specificity

p-Nitrophenyl alpha-D-xylopyranoside is hydrolyzed exclusively by alpha-D-xylosidases, with zero detectable activity on beta-D-xylosidases, whereas the beta-anomer exhibits the inverse specificity profile [1]. In a direct head-to-head specificity panel using purified GH43 β-xylosidases (LbXyl43A and LbXyl43B) from Levilactobacillus brevis, p-nitrophenyl alpha-D-xylopyranoside yielded 0% relative activity for both enzymes, while p-nitrophenyl beta-D-xylopyranoside produced 100.0% relative activity for both [2]. This binary discrimination establishes absolute anomeric selectivity and precludes functional interchangeability.

Anomeric specificity
Head-to-head
α-anomer: 0% relative activity on GH43 β-xylosidases; β-anomer: 100% relative activity
Absolute anomeric selectivity confirmed; β-anomer yields no signal
Verify CAS 10238-28-5 to ensure α-anomer procurement
Enzymology Glycoside hydrolase Substrate specificity

Kinetic Selectivity vs. Isoprimeverose

p-Nitrophenyl alpha-D-xylopyranoside exhibits higher Vmax and lower catalytic efficiency compared to the natural disaccharide substrate isoprimeverose, depending on the enzyme source [1]. For purified alpha-D-xylosidase I from Aspergillus niger, the apparent Km was 10.5 mM and Vmax was 40.8 μmol/min/mg protein for p-nitrophenyl alpha-D-xylopyranoside, versus 2.2 mM and 30 μmol/min/mg protein for isoprimeverose [2]. Conversely, alpha-D-xylosidase II from Aspergillus flavus MO-5 displayed a markedly lower Km of 0.97 mM and Vmax of 28.0 μmol/min/mg protein for p-nitrophenyl alpha-D-xylopyranoside, compared to 47.62 mM and 2.0 μmol/min/mg protein for isoprimeverose [3].

Kinetic profile vs. isoprimeverose
Head-to-head
A. niger: Km 10.5 vs 2.2 mM, Vmax 40.8 vs 30.0 μmol/min/mg; A. flavus: Km 0.97 vs 47.62 mM, Vmax 28.0 vs 2.0 μmol/min/mg
Source-dependent kinetic differences; chromogenic vs. natural disaccharide affinity varies
Substrate selection should match enzyme origin and detection requirements
Enzyme kinetics Alpha-xylosidase Substrate affinity

Regioselectivity in Transxylosylation

p-Nitrophenyl alpha-D-xylopyranoside serves as both a hydrolytic substrate and a xylosyl donor in transxylosylation reactions, with the regioselectivity of transfer products differing significantly among alpha-xylosidase isoforms and commercial enzyme preparations [1]. In a comparative study using A. flavus MO-5 alpha-D-xylosidase I, alpha-D-xylosidase II, and a commercial Bacillus sp. alpha-D-xylosidase, alpha-D-xylosidase I and the commercial enzyme produced exclusively α-1,4-linked transfer products (p-nitrophenyl-4-O-(α-D-xylopyranosyl)-α-D-xylopyranoside), whereas alpha-D-xylosidase II generated both α-1,3- and α-1,4-linked products (p-nitrophenyl-3-O-(α-D-xylopyranosyl)-α-D-xylopyranoside and the α-1,4-linked analog) [2].

Transxylosylation regioselectivity
Head-to-head
α-D-Xylosidase I/commercial: exclusive α-1,4 transfer; α-D-Xylosidase II: dual α-1,3/α-1,4 products
Enzyme isoform determines regioisomeric xyloside outcome
Regioselectivity must be verified for synthesis-scale applications
Transglycosylation Enzyme engineering Glycobiology

Differential Modulation of Proteoglycan Synthesis

p-Nitrophenyl alpha-D-xylopyranoside and its beta-anomer exhibit distinct, non-overlapping biological effects on proteoglycan metabolism in endothelial cells, despite both compounds inhibiting endothelial morphogenesis in vitro [1]. In bovine aortic endothelial cells, beta-xyloside enhanced the secretion of free glycosaminoglycans into the medium and altered the nature of proteoglycans synthesized, whereas alpha-xyloside did not elicit these specific effects [2]. Both xylosides markedly inhibited total protein synthesis in a time- and dose-dependent manner and differentially modulated fibronectin and thrombospondin-1 levels, but only beta-xyloside altered proteoglycan deposition and glycosaminoglycan secretion patterns [3].

Proteoglycan modulation
Head-to-head
α-Anomer reduces proteoglycan deposition without enhancing GAG secretion; β-anomer enhances GAG secretion and alters proteoglycan nature
Anomeric configuration directs distinct cellular pathway effects
Select anomer according to pathway of interest in endothelial cell studies
Cell biology Proteoglycan synthesis Endothelial cells

Applications of p-Nitrophenyl α-D-Xylopyranoside


Alpha-Xylosidase Activity Assays

p-Nitrophenyl alpha-D-xylopyranoside is the definitive chromogenic substrate for spectrophotometric quantification of alpha-D-xylosidase (EC 3.2.1.177) activity in purified enzyme preparations, cell lysates, and fermentation broths . The compound enables precise kinetic parameter determination (Km, Vmax, kcat) due to the stoichiometric release of 4-nitrophenol detectable at 405–410 nm . As demonstrated for A. niger and A. flavus alpha-xylosidases, the chromogenic readout allows high-throughput screening of enzyme variants and inhibitor libraries [1].

Glycoside Hydrolase Classification Profiling

In glycoside hydrolase family classification studies, p-nitrophenyl alpha-D-xylopyranoside serves as a diagnostic substrate to distinguish alpha-D-xylosidases (GH31) from beta-D-xylosidases (GH3, GH30, GH39, GH43, GH52, GH120) . The binary specificity profile—complete activity with alpha-xylosidases and zero activity with beta-xylosidases—enables unambiguous enzyme classification in metagenomic screening and recombinant enzyme characterization panels .

Transxylosylation for Oligosaccharide Synthesis

p-Nitrophenyl alpha-D-xylopyranoside functions as an activated xylosyl donor in transxylosylation reactions catalyzed by alpha-D-xylosidases, enabling the synthesis of xylosides and xyloglucan-derived oligosaccharides . The regioselectivity of the transfer reaction (α-1,3 vs. α-1,4 linkage formation) can be tuned by selecting specific alpha-xylosidase isoforms, providing synthetic access to regioisomerically defined xylosides for glycobiology applications .

Proteoglycan Biosynthesis in Endothelial Cells

In endothelial cell biology research, p-nitrophenyl alpha-D-xylopyranoside is employed as a selective probe to dissect proteoglycan-dependent versus proteoglycan-independent pathways of morphogenesis inhibition . Because alpha-xyloside inhibits endothelial morphogenesis and protein synthesis without enhancing glycosaminoglycan secretion or altering proteoglycan composition, it serves as a critical comparator to beta-xyloside in studies of fibronectin and thrombospondin-1 regulation .

Application
Selection Property
Validation Focus
Alpha-xylosidase activity assays
Chromogenic substrate with α-anomeric specificity
Enzyme kinetics (Km, Vmax) and inhibitor screening
Glycoside hydrolase classification
Binary substrate specificity profile (α vs. β)
Enzyme family assignment and metagenomic screening
Transxylosylation for oligosaccharide synthesis
Xylosyl donor with tunable regioselectivity
Regioselectivity verification
Proteoglycan biosynthesis in endothelial cells
α-Xyloside as negative control for GAG secretion
Fibronectin and thrombospondin-1 pathway dissection

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